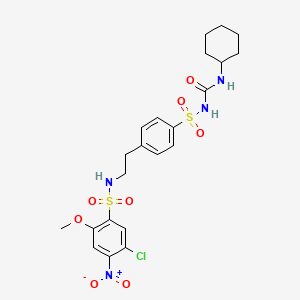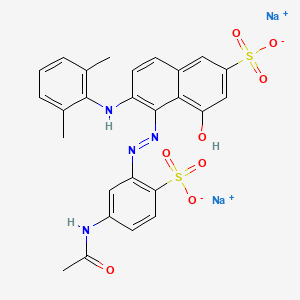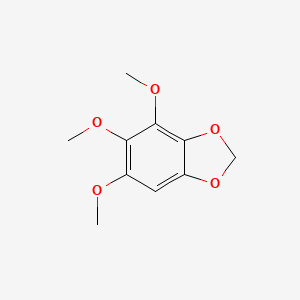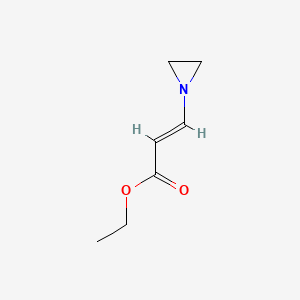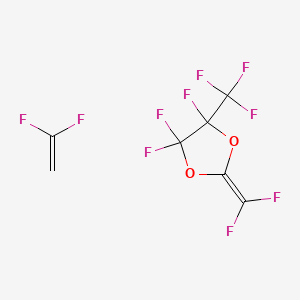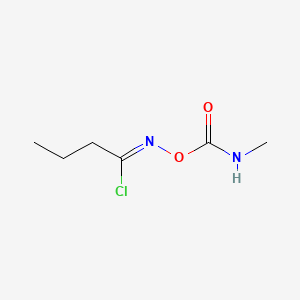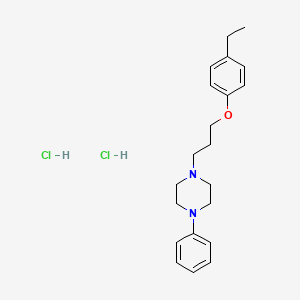
Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride is a compound belonging to the piperazine class of chemicals. Piperazines are a broad class of chemical compounds that contain a core piperazine functional group, which consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . This specific compound is characterized by the presence of a 4-ethylphenoxy group and a phenyl group attached to the piperazine ring, making it a unique derivative within the piperazine family.
Preparation Methods
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For the preparation of Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride, a common synthetic route involves the reaction of piperazine with 4-ethylphenol and 4-phenylpropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in its dihydrochloride salt form .
Chemical Reactions Analysis
Piperazine derivatives, including Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride, undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction can yield secondary amines .
Scientific Research Applications
Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological properties, including its effects on the central nervous system. In medicine, piperazine derivatives are explored for their potential use as anthelmintic agents, which are drugs that expel parasitic worms from the body. Additionally, this compound is used in industrial applications, such as in the production of polymers and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act on the central nervous system by modulating neurotransmitter receptors, such as serotonin and dopamine receptors. This modulation can lead to various pharmacological effects, including sedation, anxiolysis, and antiemetic properties. The exact molecular targets and pathways involved depend on the specific structure of the piperazine derivative and its interaction with the biological system .
Comparison with Similar Compounds
Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride can be compared with other similar piperazine derivatives, such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). These compounds share the core piperazine structure but differ in their substituents, which result in different pharmacological properties and applications. For example, mCPP is known for its psychoactive effects, while TFMPP is commonly used in combination with other compounds for its stimulant properties .
Properties
CAS No. |
84344-41-2 |
|---|---|
Molecular Formula |
C21H30Cl2N2O |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-[3-(4-ethylphenoxy)propyl]-4-phenylpiperazine;dihydrochloride |
InChI |
InChI=1S/C21H28N2O.2ClH/c1-2-19-9-11-21(12-10-19)24-18-6-13-22-14-16-23(17-15-22)20-7-4-3-5-8-20;;/h3-5,7-12H,2,6,13-18H2,1H3;2*1H |
InChI Key |
JSWURVUJXAAHEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


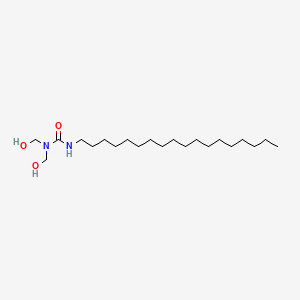
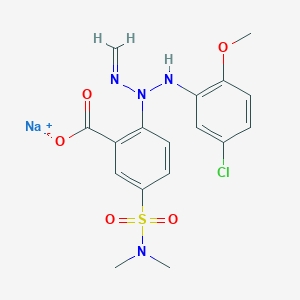

![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)
